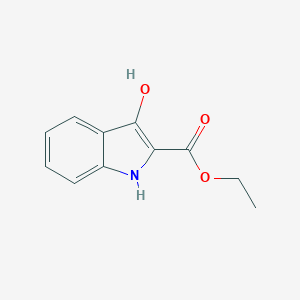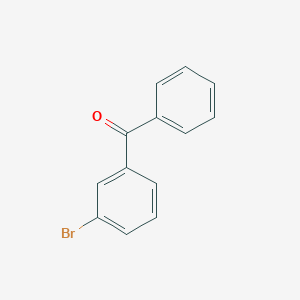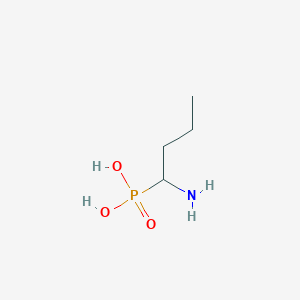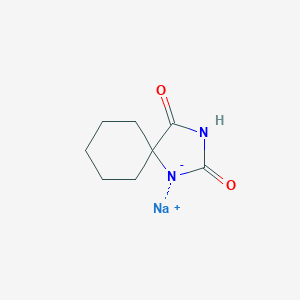
3'-Sodiocyclohexanespiro-5'-hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Sodiocyclohexanespiro-5'-hydantoin, also known as SCH, is a cyclic imide derivative that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 3'-Sodiocyclohexanespiro-5'-hydantoin is not fully understood. However, it is believed to act as an agonist of the GABA receptor, which is the main inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA receptor, leading to a decrease in neuronal excitability and an overall reduction in brain activity.
Effets Biochimiques Et Physiologiques
3'-Sodiocyclohexanespiro-5'-hydantoin has been shown to have a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as the ability to reduce anxiety and induce sedation. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3'-Sodiocyclohexanespiro-5'-hydantoin is its high reactivity, which makes it a useful reagent in various lab experiments. It is also relatively easy to synthesize and purify. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions. Additionally, its potential toxicity and lack of specificity for GABA receptors can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3'-Sodiocyclohexanespiro-5'-hydantoin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its use as a tool to study the role of GABA receptors in the central nervous system. Finally, there is potential for the development of new 3'-Sodiocyclohexanespiro-5'-hydantoin derivatives with improved specificity and reduced toxicity for use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 3'-Sodiocyclohexanespiro-5'-hydantoin involves the reaction of cyclohexanone with hydantoin in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to produce 3'-Sodiocyclohexanespiro-5'-hydantoin. The purity of the compound can be improved through recrystallization using ethanol or acetone.
Applications De Recherche Scientifique
3'-Sodiocyclohexanespiro-5'-hydantoin has been used in various scientific research applications due to its unique chemical properties. In biochemistry, it has been used as a reagent for the determination of amino acid composition in proteins. It has also been used in the synthesis of peptides and as a coupling agent in peptide synthesis. In pharmacology, 3'-Sodiocyclohexanespiro-5'-hydantoin has shown potential as an anticonvulsant and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, 3'-Sodiocyclohexanespiro-5'-hydantoin has been used as a tool to study the role of GABA receptors in the central nervous system.
Propriétés
Numéro CAS |
1075-86-1 |
|---|---|
Nom du produit |
3'-Sodiocyclohexanespiro-5'-hydantoin |
Formule moléculaire |
C8H11N2NaO2 |
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
sodium;3-aza-1-azanidaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2.Na/c11-6-8(10-7(12)9-6)4-2-1-3-5-8;/h1-5H2,(H2,9,10,11,12);/q;+1/p-1 |
Clé InChI |
PXZYNVBFBPXRET-UHFFFAOYSA-M |
SMILES isomérique |
C1CCC2(CC1)C(=O)NC(=N2)[O-].[Na+] |
SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
SMILES canonique |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Autres numéros CAS |
1075-86-1 |
Synonymes |
3-Sodio-1,3-diazaspiro[4.5]decane-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



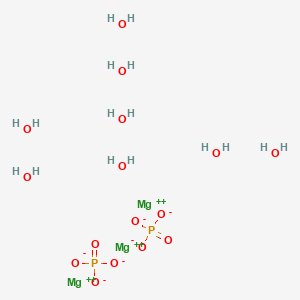
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
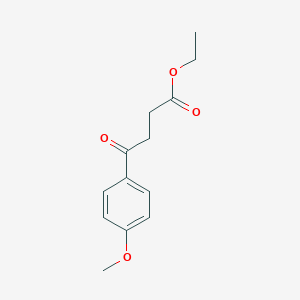
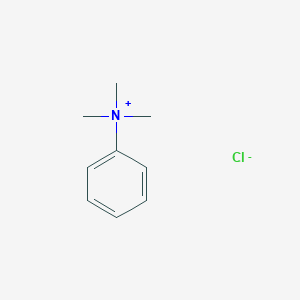
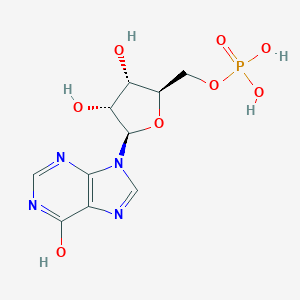

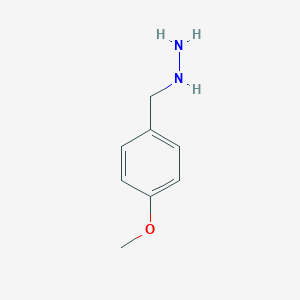
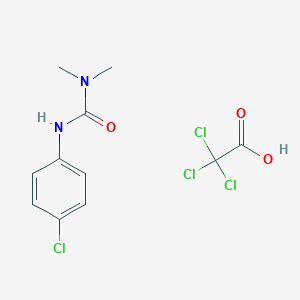
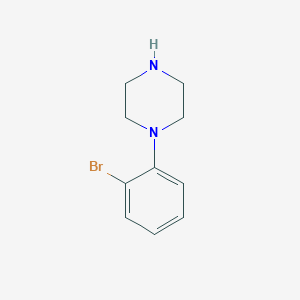
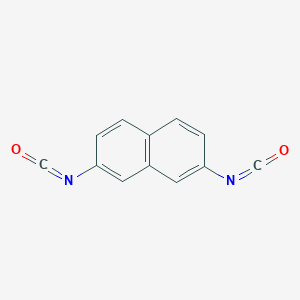
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
